Selective Cytotoxicity: Dehydrobrowniine vs. Lycoctonine and Browniine Across Tumor Cell Lines
In a systematic evaluation of 43 norditerpenoid alkaloids against five tumor cell lines (CT26, SW480, HeLa, SkMel25, SkMel28) and one non-tumor cell line (CHO), dehydrobrowniine was among the compounds tested alongside the direct structural analogs lycoctonine (26) and browniine (28) [1]. While the study explicitly identified lycoctonine and browniine among the 12 compounds exhibiting selective cytotoxicity to cancerous versus non-cancerous cells, dehydrobrowniine did not meet the same selectivity threshold under the identical assay conditions [1]. Furthermore, lycoctonine demonstrated irreversible cytotoxic effects on SW480 cells, whereas dehydrobrowniine showed no evidence of irreversible cytotoxicity in the same model system [1].
| Evidence Dimension | Selective cytotoxicity to cancerous versus non-cancerous cells |
|---|---|
| Target Compound Data | Did NOT exhibit selective cytotoxicity; no irreversible effects on any cell line |
| Comparator Or Baseline | Lycoctonine: Exhibited selective cytotoxicity; irreversible effect on SW480 cells. Browniine: Exhibited selective cytotoxicity |
| Quantified Difference | Qualitatively distinct: Dehydrobrowniine lacks the selective cytotoxicity and irreversible effects exhibited by lycoctonine and browniine under identical conditions |
| Conditions | MTT and acid phosphatase assays; cell lines CT26, SW480, HeLa, SkMel25, SkMel28, CHO; 2006 study |
Why This Matters
For researchers requiring a norditerpenoid alkaloid that does NOT exhibit selective cytotoxicity toward cancerous cells, dehydrobrowniine provides a structurally authentic negative control with experimentally verified absence of this specific activity, whereas lycoctonine and browniine cannot serve this function.
- [1] de Inés C, Reina M, Gavín JA, González-Coloma A. In vitro cytotoxicity of norditerpenoid alkaloids. Zeitschrift für Naturforschung C. 2006;61(1-2):11-18. doi:10.1515/znc-2006-1-203 View Source
